molecular formula C22H19BrN4O3 B13133569 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione CAS No. 88601-98-3

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione

Cat. No.: B13133569
CAS No.: 88601-98-3
M. Wt: 467.3 g/mol
InChI Key: ADFJHVPUUBSKML-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the anthracene-9,10-dione family, known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes:

    Bromination: Anthracene-9,10-dione is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Amination: The brominated intermediate undergoes amination using ammonia or an amine source to introduce amino groups at the 1, 4, 5, and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential anticancer properties, as certain anthracene derivatives have shown activity against cancer cells.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethylphenoxy groups, making it less versatile in certain applications.

    2-Bromoanthracene-9,10-dione: Lacks the amino groups, reducing its potential for biological activity.

    6-(2-Ethylphenoxy)anthracene-9,10-dione: Lacks the amino and bromine groups, limiting its reactivity and applications.

Uniqueness

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of amino groups enhances its potential for forming hydrogen bonds and interacting with biological targets, while the bromine and ethylphenoxy groups provide additional sites for chemical modification and functionalization.

Properties

CAS No.

88601-98-3

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H19BrN4O3/c1-2-9-5-3-4-6-13(9)30-14-8-12(25)16-18(20(14)27)22(29)15-11(24)7-10(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3

InChI Key

ADFJHVPUUBSKML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N

Origin of Product

United States

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